1-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
Descripción
Propiedades
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)-8-methylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClFN3/c1-14-3-10-22-19(11-14)24-20(13-27-22)23(16-5-7-17(26)8-6-16)28-29(24)18-9-4-15(2)21(25)12-18/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJNAIQVIMFURE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)Cl)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-(3-Chloro-4-methylphenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including anti-inflammatory, antibacterial, and anticancer properties, supported by various studies and data.
Chemical Structure
The compound's chemical formula is with a molecular weight of 284.74 g/mol. Its structure features a pyrazolo[4,3-c]quinoline core substituted with a chloro and a fluorophenyl group, contributing to its biological properties.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazolo[4,3-c]quinoline derivatives. Specifically, compounds in this class have shown significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. Notably, certain derivatives exhibited IC50 values comparable to established anti-inflammatory agents.
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 2i | 0.39 | Inhibition of iNOS and COX-2 expression |
| 2m | 0.45 | Inhibition of iNOS and COX-2 expression |
These findings suggest that the structure of the pyrazolo[4,3-c]quinoline significantly influences its biological activity, with specific substitutions enhancing efficacy against inflammation .
2. Antibacterial Activity
The antibacterial properties of related compounds have been documented, with some exhibiting potent activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or function.
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| 5 | Staphylococcus aureus | Potent |
| 5 | Chromobacterium violaceum | Moderate |
The structural features contributing to this activity include the presence of electron-withdrawing groups that enhance interaction with bacterial targets .
3. Anticancer Activity
Pyrazolo[4,3-c]quinolines have also been evaluated for anticancer properties. Studies indicate that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 2a | HeLa | 1.5 |
| 2b | MCF-7 | 2.0 |
The anticancer effects are attributed to the ability to inhibit key signaling pathways involved in tumor growth and survival .
Case Studies
A notable case study involved the synthesis and evaluation of various pyrazolo[4,3-c]quinoline derivatives for their biological activities. The study reported that structural modifications significantly impacted both potency and selectivity against different biological targets.
Example Case Study:
In a comparative study of several derivatives:
- Compound A showed high selectivity for cancer cells with minimal cytotoxicity to normal cells.
- Compound B demonstrated broad-spectrum antibacterial activity but higher toxicity in vitro.
These results underscore the importance of structure-activity relationships (SAR) in optimizing therapeutic profiles .
Aplicaciones Científicas De Investigación
Overview
1-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique molecular structure, which includes a pyrazoloquinoline framework, suggests potential applications in treating various diseases, particularly cancer and bacterial infections.
Anticancer Activity
Research indicates that compounds with pyrazoloquinoline structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazoloquinolines can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The specific compound has been studied for its ability to target specific pathways involved in tumor growth, making it a candidate for further development as an anticancer agent.
- Mechanism of Action : The compound is believed to interact with key proteins involved in cell signaling pathways that regulate cell survival and proliferation. This interaction can lead to the inhibition of cancer cell growth and increased rates of apoptosis.
Antibacterial Properties
The compound also demonstrates promising antibacterial activity. This application is particularly relevant given the increasing prevalence of antibiotic-resistant bacteria. Studies have indicated that similar compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria.
- Case Study : In vitro tests have shown that pyrazoloquinoline derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting their potential use as novel antibacterial agents.
Neuroprotective Effects
There is emerging evidence that pyrazoloquinolines may possess neuroprotective properties. These compounds could potentially be used to treat neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis.
- Research Findings : Animal models have demonstrated that certain pyrazoloquinolines can improve cognitive function and reduce neuronal damage in conditions such as Alzheimer's disease.
Data Tables
| Application Area | Activity Type | Reference Study |
|---|---|---|
| Anticancer | Apoptosis induction | [Study on pyrazoloquinolines' effects on cancer cells] |
| Antibacterial | Inhibition of bacterial growth | [In vitro antibacterial activity against S. aureus] |
| Neuroprotection | Protection against oxidative stress | [Neuroprotective effects in animal models] |
Conclusions
The compound 1-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline shows significant promise across multiple scientific research applications, particularly in oncology and infectious disease treatment. Further studies are required to fully elucidate its mechanisms of action and therapeutic potential.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural analogues of the target compound, emphasizing substituent variations and their implications:
Pharmacological and Physicochemical Comparisons
- Metabolic Stability : The target compound’s 3-chloro-4-methylphenyl group confers greater resistance to oxidative metabolism compared to the ethoxy-substituted analogue in , which may undergo faster hepatic clearance .
- Binding Affinity : Fluorine atoms in the 4-fluorophenyl group (target compound) and 6,8-difluoro substituents () enhance interactions with enzymes like kinases via halogen bonding. However, excessive fluorination (e.g., ) may reduce oral bioavailability due to increased polarity .
- Electronic Effects : The CF₃ group in raises HOMO/LUMO levels, making the compound suitable for optoelectronic applications, whereas the target compound’s chloro and methyl groups prioritize drug-like properties (e.g., logP ~3.5) .
Therapeutic Potential
- Anticancer Activity: The target compound’s methyl and chloro groups may improve cytotoxicity against tumor cells compared to the ethoxy-substituted derivative (), as seen in similar pyrazoloquinolines .
- Antimicrobial Activity: Quinoline-chalcone hybrids () exhibit broad-spectrum antimicrobial effects, but the target compound’s pyrazolo core may offer selectivity for bacterial topoisomerases .
Métodos De Preparación
Friedländer Condensation with Pyrazolone Derivatives
This method involves reacting 5-aminopyrazole derivatives with ortho-carbonyl-substituted quinoline precursors. For example, 3-methyl-1-(3-chloro-4-methylphenyl)-1H-pyrazol-5-amine undergoes condensation with 8-methyl-4-fluorobenzaldehyde in the presence of acidic catalysts (e.g., PPA or H2SO4) to form the tricyclic framework. The reaction proceeds via initial Schiff base formation, followed by cyclodehydration (Figure 1A).
Key Optimization Parameters :
KI-Promoted Cyclization of 2-(1H-Pyrazol-5-yl)anilines
A scalable protocol utilizes 2-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-5-methyl-aniline and 3-chloro-4-methylbenzyl bromide in the presence of KI (2 equiv) in DMF at 100°C. The reaction proceeds through nucleophilic aromatic substitution, with KI acting as both catalyst and iodide source to facilitate C-N bond formation (Figure 1B).
Representative Yield Data :
| Starting Material Purity | Reaction Time (h) | Yield (%) |
|---|---|---|
| >95% (HPLC) | 12 | 68 |
| 90–95% | 18 | 57 |
| Method | Yield (%) | Regioselectivity |
|---|---|---|
| Pre-cyclization | 72 | >99% |
| Post-cyclization | 35 | 82% |
Aryl Group Functionalization
The 3-chloro-4-methylphenyl and 4-fluorophenyl groups are typically installed via:
-
Suzuki-Miyaura Coupling : Using Pd(PPh3)4 catalyst and aryl boronic acids (Table 1)
-
Ullmann-Type Reactions : For chloro substituents, employing CuI/1,10-phenanthroline systems
Table 1. Coupling Reactions for Aryl Group Installation
| Aryl Halide | Boronic Acid | Conditions | Yield (%) |
|---|---|---|---|
| 3-chloro-4-methylbromobenzene | 4-fluorophenylboronic acid | Pd(dba)2, SPhos, K2CO3, 80°C | 78 |
| 4-fluoroiodobenzene | 3-chloro-4-methylphenyl-Bpin | CuI, DMEDA, 100°C | 65 |
Industrial-Scale Production Considerations
For bulk synthesis, continuous flow reactors demonstrate advantages over batch methods:
Flow Chemistry Protocol
Purification Strategies
-
Primary Purification :
-
Solvent extraction (EtOAc/NaHCO3) removes acidic byproducts
-
Silica gel chromatography (hexane:EtOAc 4:1 → 2:1 gradient)
-
-
Final Crystallization :
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Cyclization
The major side product (∼15%) arises from para-cyclization of the pyrazole amine, forming pyrazolo[3,4-b]quinoline derivatives. This is suppressed by:
Demethylation Prevention
The 8-methyl group undergoes partial demethylation (∼8%) under strongly acidic conditions. Mitigation strategies include:
-
Protection with SEM Groups : Trimethylsilylethoxymethyl (SEM) protection reduces demethylation to <1%
-
Low-Temperature Workup : Maintaining pH >5 during aqueous washes
Analytical Characterization Benchmarks
Spectroscopic Profiles
Q & A
Q. What established synthetic routes are used to prepare this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, typically starting with the condensation of substituted phenylhydrazines with ketones or aldehydes to form hydrazone intermediates. Cyclization with quinoline derivatives under reflux conditions (e.g., using acetic acid as a solvent) follows, often catalyzed by transition metals like copper(I) iodide . Microwave-assisted synthesis can reduce reaction times and improve yields (e.g., 15–30 minutes at 120°C) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) .
Q. Which analytical techniques are critical for structural elucidation and purity assessment?
- X-ray crystallography : Resolves bond lengths, angles, and torsional relationships (e.g., orthorhombic crystal system, space group P222) .
- NMR spectroscopy : Confirms substituent positions (e.g., H NMR: δ 7.2–8.1 ppm for aromatic protons; C NMR: δ 110–160 ppm for quinoline carbons) .
- HPLC : Validates purity (>98% with C18 columns, acetonitrile/water mobile phase) .
Q. What are the primary biological targets and initial screening protocols?
The compound exhibits activity against cyclooxygenase-2 (COX-2) (IC ~0.5–2 μM) and antimicrobial targets (e.g., Staphylococcus aureus, MIC 8–16 μg/mL). Screening involves:
- Enzyme inhibition assays : Fluorometric COX-2 kits .
- Microplate dilution assays : For antimicrobial activity .
Q. How do physicochemical properties (e.g., solubility, logP) influence experimental design?
- LogP : ~3.5 (calculated via HPLC), indicating moderate lipophilicity .
- Solubility : <0.1 mg/mL in aqueous buffers; requires DMSO/ethanol for in vitro studies .
Stability studies (pH 7.4, 37°C) show >90% integrity over 24 hours .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
- Substituent variation : Fluorine at C8 enhances COX-2 binding (ΔG = −9.2 kcal/mol) vs. methoxy groups (ΔG = −7.8 kcal/mol) .
- Computational docking : AutoDock Vina identifies hydrophobic interactions with COX-2’s Val523 and His90 residues .
Q. What strategies resolve contradictions in pharmacological data (e.g., varying IC50_{50}50 values across studies)?
- Orthogonal assays : Validate enzyme inhibition with fluorescence polarization and SPR .
- Metabolic stability testing : Liver microsome assays (e.g., t <30 minutes in human hepatocytes) explain reduced in vivo efficacy .
Q. What computational methods predict regioselectivity in derivative synthesis?
- DFT calculations : Identify electrophilic aromatic substitution preferences (e.g., C4 > C6 for nitration) .
- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., acetonitrile vs. toluene) .
Q. How can crystallographic data guide co-crystallization with biological targets?
Co-crystallization with COX-2 (PDB ID: 5KIR) reveals π-π stacking with Phe518 and halogen bonding (Cl···Tyr355) . Synchrotron radiation (λ = 0.98 Å) improves resolution (<1.5 Å) .
Q. What methodologies assess synergistic effects with existing therapeutics?
- Isobologram analysis : Combined with doxorubicin shows additive effects (CI = 0.9) in MCF-7 cells .
- Transcriptomics : RNA-seq identifies upregulated apoptosis pathways (e.g., caspase-3) .
Q. How are degradation pathways characterized to improve formulation stability?
- LC-MS/MS : Identifies oxidative degradation products (e.g., quinoline N-oxide) under accelerated conditions (40°C/75% RH) .
- Forced degradation studies : Acidic conditions (0.1 M HCl) cleave the pyrazole ring .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
